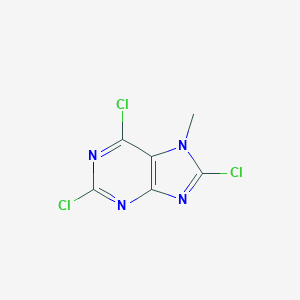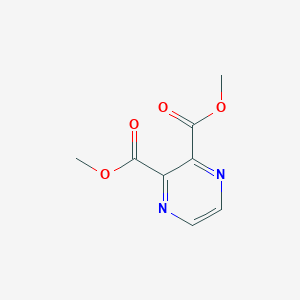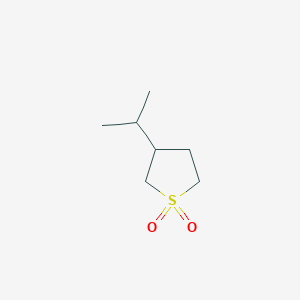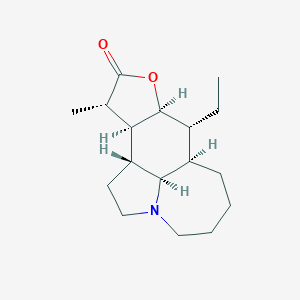
2,6,8-Trichloro-7-methylpurine
Vue d'ensemble
Description
2,6,8-Trichloro-7-methylpurine is a chemical compound . It is often used in research and has been referenced in various peer-reviewed papers .
Synthesis Analysis
The synthesis of 2,6,8-Trichloro-7-methylpurine has been reported in the literature . The compound can be synthesized from theobromine . The process involves the use of phosphorus oxychloride and triethylamine hydrochloride .Molecular Structure Analysis
The molecular formula of 2,6,8-Trichloro-7-methylpurine is C6H3Cl3N4 . The compound has a molecular weight of 223.4 g/mol .Chemical Reactions Analysis
In one reported reaction, 2,6,8-Trichloro-7-methylpurine was converted to 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one by utilizing the difference in reactivity of the 2-, 6-, and 8-positions in the trichloropurine ring system to nucleophilic displacement .Physical And Chemical Properties Analysis
The compound has an assay of ≥98% . It is typically stored at a temperature of -20°C . The compound has a molecular weight of 223.4 g/mol .Applications De Recherche Scientifique
Biochemistry
2,6,8-Trichloro-7-methylpurine: is a purine derivative that plays a significant role in biochemistry research. It is used as a precursor for synthesizing various analogs of nucleotides and nucleosides . These analogs can be instrumental in studying enzyme mechanisms, especially those involved in DNA replication and repair processes.
Pharmacology
In pharmacology, 2,6,8-Trichloro-7-methylpurine serves as a key intermediate in the development of drugs targeting purinergic receptors . These receptors are crucial for cellular communication in many physiological processes, and modulating them can lead to potential treatments for diseases like Parkinson’s and Alzheimer’s.
Organic Synthesis
This compound is utilized in organic synthesis to create complex molecules with potential therapeutic properties . Its reactivity allows for selective substitution reactions, enabling the introduction of various functional groups that can lead to the development of new medicinal compounds.
Medicinal Chemistry
2,6,8-Trichloro-7-methylpurine: is also used in medicinal chemistry for the synthesis of purine analogs that can act as antiviral, antibacterial, or anticancer agents . Its structure is a scaffold on which pharmacophores can be built to create compounds with desired biological activities.
Analytical Chemistry
In analytical chemistry, 2,6,8-Trichloro-7-methylpurine is used as a standard or reference compound in chromatographic analysis and mass spectrometry . It helps in the identification and quantification of purine derivatives in various samples.
Chemical Engineering
The compound’s role in chemical engineering involves process optimization for the synthesis of purine derivatives . It is used to develop efficient and scalable methods for producing pharmaceuticals.
Material Science
Lastly, in material science, 2,6,8-Trichloro-7-methylpurine can be incorporated into polymers and coatings to impart antimicrobial properties . This application is particularly useful in creating surfaces that resist microbial growth, which is essential in healthcare settings.
Orientations Futures
Propriétés
IUPAC Name |
2,6,8-trichloro-7-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASKSWPRALKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290750 | |
| Record name | 2,6,8-trichloro-7-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trichloro-7-methylpurine | |
CAS RN |
16404-16-3 | |
| Record name | NSC70891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6,8-trichloro-7-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,8-trichloro-7-methyl-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2,6,8-Trichloro-7-methylpurine be utilized in the synthesis of potentially therapeutic molecules?
A1: 2,6,8-Trichloro-7-methylpurine serves as a valuable starting material for synthesizing modified purine nucleosides with potential biological activity. Its structure allows for sequential nucleophilic substitution reactions at the 2-, 6-, and 8- positions, enabling the introduction of various substituents. [] This property is exploited to synthesize 7,8-dihydro-7-methyl-8-thioxoguanosine, an analog of the naturally occurring guanosine, exhibiting broad-spectrum antiviral activity. []
Q2: What is the significance of the sequential nucleophilic substitution reactions in this context?
A2: The sequential nucleophilic substitution on 2,6,8-Trichloro-7-methylpurine is crucial for two reasons. First, it allows for the controlled introduction of specific functional groups at desired positions on the purine ring. [] This control is vital for building molecules with tailored properties. Second, this strategy facilitates the synthesis of diverse cyclic peptidomimetics. These molecules mimic the structure and function of naturally occurring peptides and hold potential as therapeutic agents. [] By utilizing this approach, researchers can synthesize a library of compounds with varying ring sizes and backbone compositions, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)






